
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
Overview
Description
Preparation Methods
Nitration of 1,3-Dimethyl-1H-Pyrazole
The nitration step introduces the nitro group at the 4-position of the pyrazole ring. This reaction is typically conducted using mixed nitric-sulfuric acid systems under controlled temperatures.
Reaction Conditions and Optimization
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Nitrating agent : Concentrated nitric acid (HNO₃, 90–98%) in sulfuric acid (H₂SO₄, 95–98%) .
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Temperature : 0–5°C to minimize side reactions (e.g., ring oxidation).
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Time : 4–6 hours for complete conversion.
A representative procedure involves dissolving 1,3-dimethyl-1H-pyrazole in H₂SO₄, followed by dropwise addition of HNO₃. The mixture is stirred at 0°C, yielding 1,3-dimethyl-4-nitro-1H-pyrazole with 85–90% efficiency .
Chlorination of Nitrated Intermediates
Chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is preferred for its selectivity and milder conditions.
Phosphorus Oxychloride-Mediated Chlorination
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Reagents : 1,3-dimethyl-4-nitro-1H-pyrazole, POCl₃, catalytic dimethylformamide (DMF).
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Conditions : Reflux at 110°C for 8–12 hours.
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Workup : Quenching with ice-water, followed by extraction with dichloromethane and recrystallization from ethanol .
This method achieves 70–75% yield, with purity >98% confirmed by HPLC .
Alternative Chlorination Strategies
Thionyl Chloride in Non-Polar Solvents
Using SOCl₂ in toluene at 80°C for 6 hours yields 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole but with lower selectivity (60–65% yield) due to competing sulfonation .
Microwave-Assisted Chlorination
Microwave irradiation (150°C, 30 minutes) reduces reaction time but requires specialized equipment, limiting industrial adoption .
Analytical Characterization
Key spectral data for this compound:
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¹H NMR (CDCl₃) : δ 2.37 (s, 3H, CH₃), 3.68 (s, 3H, N–CH₃), 7.82 (s, 1H, pyrazole-H) .
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IR (KBr) : 1540 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 680 cm⁻¹ (C–Cl) .
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance safety and throughput. A patented protocol (US4077956) details:
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Nitration : 1,3-dimethylpyrazole + HNO₃/H₂SO₄ → 1,3-dimethyl-4-nitro-1H-pyrazole (90% yield).
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Chlorination : POCl₃/DMF, 110°C → 5-chloro derivative (75% yield) .
Applications in Heterocyclic Chemistry
The chlorine atom at position 5 facilitates nucleophilic substitution, enabling access to:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Scientific Research Applications
Chemistry: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitro-substituted pyrazoles on various biological systems. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: Its unique structure allows for the exploration of new therapeutic targets .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . Additionally, it can interact with receptors and alter signal transduction pathways .
Comparison with Similar Compounds
Chemical Identity :
- CAS Registry Number : 13551-73-0
- Molecular Formula : C₅H₆ClN₃O₂
- Molecular Weight : 175.57 g/mol
- Synonyms: 1,3-Dimethyl-4-nitro-5-chloropyrazole; NSC 130145
- Structure : Features a nitro group at position 4, chlorine at position 5, and methyl groups at positions 1 and 3 .
Synthesis and Applications: A versatile synthon in heterocyclic chemistry, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole is widely used to construct pyrazolo-pyrazinones via nucleophilic aromatic substitution (SN-Ar) reactions with α-amino acids . The electron-withdrawing nitro group at position 4 enhances reactivity in ring-closing reactions, enabling efficient synthesis of fused heterocycles . It also serves as a precursor for antifungal agents and kinase inhibitors .
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Effects on Reactivity: The nitro group in this compound enables rapid SN-Ar reactions with amino acids (e.g., glycine, proline) . In contrast, the non-nitrated analog (5-chloro-1,3-dimethylpyrazole) lacks this reactivity . Iodination at C4 (replacing nitro) alters electronic density, favoring electrophilic substitutions over nucleophilic pathways .
Biological Activity :
- Carboxamide derivatives (e.g., 3b, 3d) exhibit moderate antifungal activity (33–50% inhibition at 50 mg/L) against G. zeae, while the parent compound’s bioactivity remains unstudied .
- Substituent position critically influences activity: 4-chlorophenyl (3b) enhances thermal stability (MP: 171°C) but reduces antifungal efficacy compared to unsubstituted phenyl derivatives .
Synthetic Utility: The nitro group facilitates heterocycle formation (e.g., pyrazolo-pyrazinones ), whereas the aldehyde derivative (5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde) undergoes condensation reactions for hydrazone-based antifungal agents .
Contradictions and Limitations :
- describes a structural isomer (5-chloro-3-methyl-4-nitro-1H-pyrazole) but lacks comparative data on reactivity or applications .
Biological Activity
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole (commonly referred to as 5-CPDN) is a notable compound within the pyrazole family, recognized for its diverse biological activities and applications in medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-CPDN is characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 4-position of the pyrazole ring. Its molecular formula is , and it exists as a white crystalline solid. The unique combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
The biological activity of 5-CPDN is attributed to its ability to interact with various cellular components, leading to significant biochemical effects. Key mechanisms include:
- Enzyme Inhibition : 5-CPDN has been shown to inhibit specific enzymes, which can disrupt metabolic pathways critical for cell survival.
- Cell Signaling Modulation : The compound influences cell signaling pathways, affecting processes such as apoptosis and cell proliferation .
- Gene Expression Alteration : It can induce changes in gene expression profiles, which may contribute to its therapeutic effects.
Anticancer Properties
Research indicates that 5-CPDN exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through DNA damage mechanisms and by interfering with the cell cycle. For instance, studies have demonstrated that 5-CPDN can significantly reduce cell viability in breast and colon cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have reported antimicrobial effects against several bacterial strains. The presence of the nitro group is thought to enhance its antibacterial efficacy by disrupting bacterial cellular processes .
Comparison with Similar Compounds
To understand the unique properties of 5-CPDN, it is essential to compare it with other pyrazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3,5-Dimethyl-4-nitro-1H-pyrazole | Lacks chlorine at the 5-position | Lower reactivity and biological activity |
5-Chloro-3-methyl-4-nitro-1H-pyrazole | Similar structure but only one methyl group | Variations in chemical properties |
5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | Contains hydrazino group | Enhanced cytotoxicity against cancer cells |
The presence of both chlorine and nitro substituents in 5-CPDN contributes to its enhanced biological activity compared to other derivatives.
Case Studies and Research Findings
Several case studies highlight the biological significance of 5-CPDN:
- Anticancer Study : A study published in Cancer Letters demonstrated that treatment with 5-CPDN led to a significant decrease in tumor growth in xenograft models of breast cancer.
- Inflammation Model : In a murine model of arthritis, administration of 5-CPDN resulted in reduced joint swelling and lower levels of inflammatory markers .
- Antibacterial Evaluation : Tests against Staphylococcus aureus showed that 5-CPDN had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, indicating strong antibacterial potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via halogenation or functionalization of the pyrazole core. A prominent method involves iodination using I₂/HIO₃ in refluxing acetic acid, yielding the target compound efficiently . Alternatively, the Vilsmeier-Haack reaction introduces formyl groups under mild conditions (POCl₃/DMF, 1 hour, 67% yield) .
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Halogenation | I₂/HIO₃ in acetic acid (reflux) | High | |
Vilsmeier-Haack | POCl₃, DMF (1 hour, room temp) | 67% |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization typically involves:
- NMR Spectroscopy : Distinct peaks for methyl (δ ~3.83 ppm) and aldehyde protons (δ ~9.85 ppm) confirm substituent positions .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) reveal dihedral angles between pyrazole and aromatic rings, critical for understanding steric effects .
- IR Spectroscopy : Absorption bands at ~1682 cm⁻¹ (C=O stretch) and ~772 cm⁻¹ (C-Cl) validate functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized in halogenation or formylation reactions?
- Methodological Answer :
- Halogenation : Optimize iodine stoichiometry and reaction time. Excess HIO₃ in acetic acid enhances electrophilic substitution efficiency .
- Vilsmeier-Haack : Use anhydrous DMF and controlled temperature (0–5°C) to minimize side reactions. Yields >70% are achievable with precise reagent ratios .
Q. What mechanistic insights explain substituent reactivity in electrophilic substitution?
- Methodological Answer : The nitro group at position 4 deactivates the pyrazole ring, directing electrophiles (e.g., I⁺) to position 5. Computational studies (using InChI key-derived geometries) suggest that steric hindrance from methyl groups at positions 1 and 3 further modulates reactivity .
Q. How do crystallographic data inform structural stability and intermolecular interactions?
- Methodological Answer : X-ray data reveal:
- Hydrogen Bonding : N–H⋯N interactions between amino and pyrazole groups stabilize crystal packing along the [010] axis .
- Dihedral Angles : A 45.65° angle between pyrazole and phenyl rings indicates conformational flexibility, impacting solid-state reactivity .
Table 2: Key Crystallographic Parameters
Parameter | Value | Reference |
---|---|---|
Space Group | P21/c (monoclinic) | |
Dihedral Angle | 45.65° (pyrazole/phenyl) |
Q. How to resolve contradictions in spectroscopic or synthetic data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR (e.g., δ 9.97 ppm for aldehyde protons ) and IR spectra with computational predictions (e.g., PubChem data ).
- Reproducibility Tests : Replicate reactions under controlled conditions (e.g., anhydrous vs. humid environments) to isolate yield discrepancies .
Q. Methodological Considerations for Data Analysis
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-4-nitropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMBDRIOUHCVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299411 | |
Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-73-0 | |
Record name | 13551-73-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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